molecular formula C8H14O3 B2539879 3-Cyclopentyl-3-hydroxypropanoic acid CAS No. 5660-76-4

3-Cyclopentyl-3-hydroxypropanoic acid

Cat. No.: B2539879
CAS No.: 5660-76-4
M. Wt: 158.197
InChI Key: YMFXMBXXJUVSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

3-Cyclopentyl-3-hydroxypropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

3-Hydroxypropionic acid (3-HP) represents an economically important platform compound from which a panel of bulk chemicals can be derived . It is synthesized from glycine or threonine and is involved in the biosynthesis of purines, pyrimidines, and other amino acids .

Safety and Hazards

3-Cyclopentyl-3-hydroxypropanoic acid is associated with several hazard statements including H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and prolonged or repeated exposure .

Future Directions

The future directions of 3-Cyclopentyl-3-hydroxypropanoic acid research could involve improving the biosynthesis pathways for 3-hydroxypropionic acid production in bacteria . This could include optimizing fermentation conditions, constructing gene circuits to alleviate feedback inhibition, and recruiting RNA polymerases to overexpress key enzymes which in turn boost cell growth and 3-HP production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-3-hydroxypropanoic acid typically involves the cyclization of a suitable precursor followed by hydroxylation. One common method is the reaction of cyclopentanone with malonic acid in the presence of a base to form a cyclopentylmalonic ester, which is then hydrolyzed and decarboxylated to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of metabolically engineered microorganisms to produce the compound from renewable substrates . This method is advantageous due to its sustainability and potential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-3-hydroxypropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopentyl-3-hydroxypropanoic acid is unique due to the presence of both a cyclopentane ring and a hydroxyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds.

Properties

IUPAC Name

3-cyclopentyl-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-7(5-8(10)11)6-3-1-2-4-6/h6-7,9H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFXMBXXJUVSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.